1,4-Dioxaspiro[4.6]undecane
Overview
Description
1,4-Dioxaspiro[4.6]undecane is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.227 g/mol . It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.6]undecane typically involves the formation of the spiro structure through cyclization reactions. One common method is the intramolecular cyclization of diols with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spiroketones or spiroaldehydes.
Reduction: Reduction reactions can convert the compound into spiroalcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Spiroketones and spiroaldehydes.
Reduction: Spiroalcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.6]undecane has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex spiro compounds and as a building block for various organic molecules.
Medicine: Research into potential pharmaceutical applications, such as drug design and development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiro structure. The spiro center provides a rigid and unique three-dimensional framework that can interact with various biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a similar structure but different ring sizes.
1,6-Dioxaspiro[4.5]decane: A spiro compound with a smaller ring size.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with halogen substitution.
Uniqueness
1,4-Dioxaspiro[4.6]undecane is unique due to its specific ring size and the presence of two oxygen atoms in the spiro structure. This configuration provides distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMQYWLGNLUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312502 | |
Record name | 1,4-Dioxaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184-26-9 | |
Record name | 1,4-Dioxaspiro[4.6]undecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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